Acetoxy-Lysylpyridinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

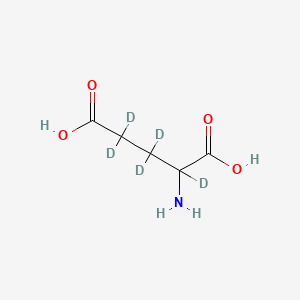

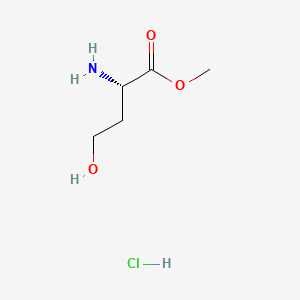

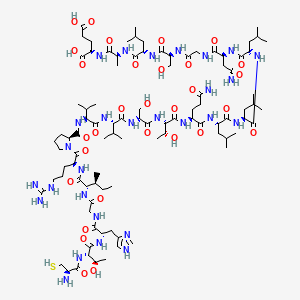

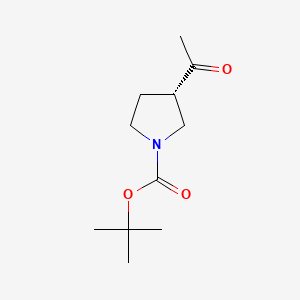

Acetoxy-Lysylpyridinoline is a compound with the molecular formula C20H30N4O9 . It is a derivative of Lysylpyridinoline, also known as Hydroxylysylpyridinoline, which is a fluorescent cross-linking compound of collagen fibers .

Molecular Structure Analysis

The molecular weight of Acetoxy-Lysylpyridinoline is 470.5 g/mol . The exact mass and monoisotopic mass are also 470.20127855 g/mol . The compound has a complexity of 687 .Physical And Chemical Properties Analysis

Acetoxy-Lysylpyridinoline has several computed properties. It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 12 . The compound also has a Rotatable Bond Count of 14 . The Topological Polar Surface Area is 243 Ų .科学的研究の応用

Lysine Modifications in Disease and Therapy

Lysine Acetylation and Cardiovascular Diseases : Lysine acetylation, a reversible post-translational modification regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), plays a significant role in cellular signaling pathways and diseases. Research reveals a regulatory role of reversible lysine acetylation in cardiovascular diseases (CVDs), suggesting the therapeutic potential of KDAC inhibitors in treating CVDs. These findings highlight the importance of lysine modifications in the regulation of cardiac metabolism and the development of CVDs, including hypertension, vascular diseases, arrhythmia, and angiogenesis (Li, Ge, & Li, 2019).

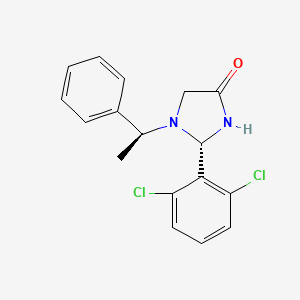

Reversible Inhibitors of LSD1 in Cancer Therapy : The role of lysine-specific demethylase 1 (LSD1) in cancer, particularly in the self-renewal of leukemic stem cells in acute myeloid leukemia (AML), underscores the importance of lysine modifications in oncology. The development of potent and selective reversible inhibitors of LSD1 offers a promising approach to cancer therapy, enabling novel biochemical studies to probe pathways mediated by LSD1 (Mould et al., 2015).

Metabolic Pathways and Biotechnological Applications

Acetoin Production and Applications : Acetoin, a compound with both hydroxyl and carbonyl functional groups, finds applications in food, cigarettes, cosmetics, detergents, chemical synthesis, and as a plant growth promoter. The production of acetoin from glycerol, demonstrating the economic viability and high conversion selectivity in the presence of metal-supported acidic catalysts, represents a promising area of biotechnological research (Mohamad, Awang, & Yunus, 2011).

特性

IUPAC Name |

(2S)-3-[1-[(2R,5S)-2-acetyloxy-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-4-yl]-2-aminopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O9/c1-10(25)33-12(3-5-15(22)19(29)30)8-24-7-11(2-4-14(21)18(27)28)13(17(26)9-24)6-16(23)20(31)32/h7,9,12,14-16H,2-6,8,21-23H2,1H3,(H3-,26,27,28,29,30,31,32)/t12-,14+,15+,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKWIGZSPBRDLK-OEAJRASXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC(C(=O)O)N)C[N+]1=CC(=C(C(=C1)CCC(C(=O)O)N)CC(C(=O)[O-])N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](CC[C@@H](C(=O)O)N)C[N+]1=CC(=C(C(=C1)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)[O-])N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetoxy-Lysylpyridinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-Amino-2-chloro-6-[[(2R,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570457.png)

![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)

![[(2-Formyl-3,4-dimethoxyphenyl)-[(5R)-4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate](/img/structure/B570472.png)